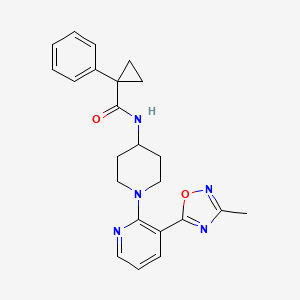
N-(1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidin-4-yl)-1-phenylcyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidin-4-yl)-1-phenylcyclopropanecarboxamide is a useful research compound. Its molecular formula is C23H25N5O2 and its molecular weight is 403.486. The purity is usually 95%.
BenchChem offers high-quality N-(1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidin-4-yl)-1-phenylcyclopropanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidin-4-yl)-1-phenylcyclopropanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Glycine Transporter 1 Inhibitors
Compounds with structural motifs similar to the given chemical, particularly those incorporating 1,2,4-oxadiazole rings and piperidine subunits, have been investigated for their potential as glycine transporter 1 (GlyT1) inhibitors. Such inhibitors are of interest in neurological research for their potential to modulate glycine levels in the central nervous system, which could have implications for treating conditions like schizophrenia and cognitive disorders. For instance, Yamamoto et al. (2016) identified a structurally diverse compound that exhibited potent GlyT1 inhibitory activity and favorable pharmacokinetics, increasing glycine levels in animal models (Yamamoto et al., 2016).
Antimycobacterial Agents
The structural elements present in the query compound are also found in agents with antimycobacterial activities. Gezginci et al. (1998) synthesized pyridines and pyrazines substituted with 1,2,4-oxadiazole derivatives, testing them against Mycobacterium tuberculosis. Compounds in this class showed varying degrees of potency against the bacterium, highlighting their potential as therapeutic agents against tuberculosis (Gezginci, Martin, & Franzblau, 1998).
Cancer Research
A fascinating area of application for compounds with structural similarities to the query involves cancer research. Sica et al. (2019) explored the combination of respiratory chain inhibition with dimethyl α-ketoglutarate to kill cancer cells. While the compound differs structurally, the research approach underscores the potential of complex organic molecules in developing novel cancer therapies, especially those targeting metabolic pathways (Sica et al., 2019).
Antimicrobial and Antifungal Agents
The inclusion of 1,2,4-oxadiazole rings and piperidine or pyrrolidine subunits in a compound's structure has been associated with antimicrobial and antifungal properties. Krolenko et al. (2016) synthesized new 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives that exhibited strong antimicrobial activity, highlighting the potential of such structures in combating microbial infections (Krolenko, Vlasov, & Zhuravel, 2016).
Propiedades
IUPAC Name |
N-[1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidin-4-yl]-1-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O2/c1-16-25-21(30-27-16)19-8-5-13-24-20(19)28-14-9-18(10-15-28)26-22(29)23(11-12-23)17-6-3-2-4-7-17/h2-8,13,18H,9-12,14-15H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXQBWGORNINTME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=C(N=CC=C2)N3CCC(CC3)NC(=O)C4(CC4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidin-4-yl)-1-phenylcyclopropanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

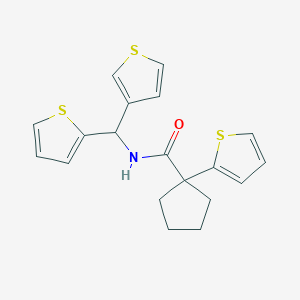
![{4-[Benzyl(methyl)amino]-6-methylpyrazolo[1,5-a]pyrazin-2-yl}(4-methylpiperidino)methanone](/img/structure/B2868080.png)
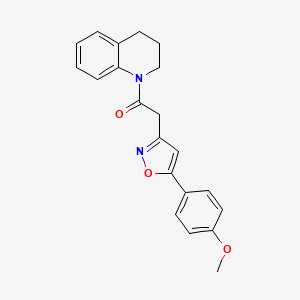
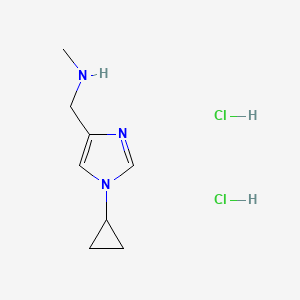


![1-isobutyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2868091.png)
![N-benzyl-2-[8-ethyl-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinolin-1-yl]acetamide](/img/structure/B2868092.png)
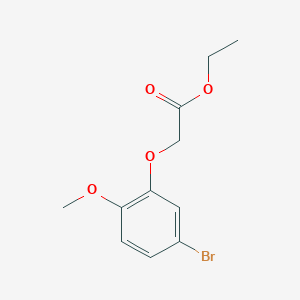
![2-Methoxy-5-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]sulfonylbenzamide](/img/structure/B2868095.png)
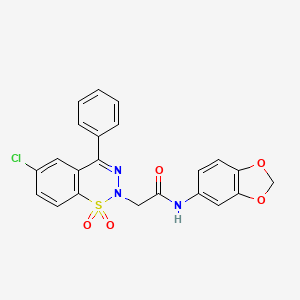
![1-methyl-N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazole-4-sulfonamide](/img/structure/B2868097.png)

![N-{6-[(dimethylamino)sulfonyl]-1,3-benzothiazol-2-yl}nicotinamide](/img/structure/B2868101.png)